2,2-Dimethylcyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92357. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMOMYTTGHNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293799 | |

| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-26-0, 75885-59-5 | |

| Record name | NSC92357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,2-Dimethylcyclopropanecarboxylic acid

An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxylic Acid

Introduction

This compound is a versatile synthetic building block characterized by a strained, three-membered carbocyclic ring attached to a carboxylic acid functional group. This unique structural arrangement imparts distinct physical and chemical properties that are leveraged in various fields, most notably in the development of pharmaceuticals and agrochemicals.[1] Its derivatives are crucial components of pyrethroid insecticides and important pharmaceutical agents, such as Cilastatin, an inhibitor of dehydropeptidase-I used in combination with the antibiotic imipenem.[2] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and key experimental protocols for its characterization.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature.

-

IUPAC Name : 2,2-dimethylcyclopropane-1-carboxylic acid[3]

-

CAS Numbers :

The molecule consists of a cyclopropane ring substituted with two methyl groups at the C2 position and a carboxylic acid group at the C1 position. The presence of a chiral center at C1 means the acid exists as a pair of enantiomers, (R)-(-) and (S)-(+), as well as the racemic mixture.

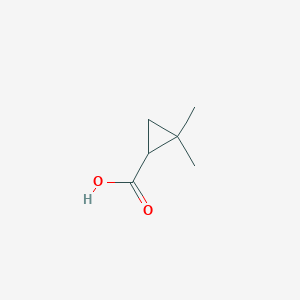

Caption: 2D structure of this compound.

Physical Properties

The physical properties of this compound can vary depending on whether it is the racemic mixture or a specific enantiomer. The (S)-(+)-enantiomer is frequently described as a liquid, while the racemic mixture is a solid at room temperature.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or white crystalline powder | [1][4][8] |

| Melting Point | 103-103.5 °C (for racemic mixture) | [5][9] |

| Boiling Point | 100 °C at 12 mmHg; 184.2 °C at 760 mmHg | [1][10] |

| Density | ~0.99 g/mL | [1][11] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. Soluble in other organic solvents like ethanol and dimethylformamide. | [4][5][9][12] |

| pKa | 4.99 ± 0.22 (Predicted) | [5] |

| Refractive Index (n20D) | ~1.44 | [1] |

| Optical Rotation ([α]20D) | +122° to +136° (c=1 in Methanol) for (S)-(+)-enantiomer | [1] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by two key structural features: the carboxylic acid group and the strained cyclopropane ring .

-

Carboxylic Acid Reactivity : The carboxyl group undergoes typical reactions of carboxylic acids. These include deprotonation to form a carboxylate salt, Fischer esterification with alcohols under acidic catalysis, and conversion to amides via an acid chloride intermediate. These reactions are fundamental to its role as a synthetic intermediate. For instance, its conversion to (S)-(+)-2,2-dimethylcyclopropanecarboxamide is a key step in the synthesis of Cilastatin.[2]

-

Cyclopropane Ring Stability : The cyclopropane ring is notably stable under many reaction conditions. The gem-dimethyl group at the C2 position provides steric hindrance that further protects the ring from nucleophilic attack. While highly strained rings can undergo ring-opening reactions, this typically requires harsh conditions (e.g., strong acids, high temperatures, or specific catalysts) that are not encountered in its common synthetic transformations. This stability is crucial, as it allows the cyclopropane moiety to be carried through multi-step syntheses to be incorporated into the final target molecule.

Representative Reaction: Fischer Esterification

The esterification of this compound with an alcohol (e.g., ethanol) in the presence of an acid catalyst is a cornerstone reaction for creating derivatives used in agrochemicals.

Caption: Fischer esterification of the parent acid.

Synthesis Overview

A common laboratory and industrial synthesis of this compound involves a multi-step process that builds the core structure.

Caption: A common synthetic route to the target molecule.[2]

This pathway begins with an readily available starting material and proceeds through standard organic transformations.[2] The key cyclopropanation step forms the strained three-membered ring.[2] For producing specific enantiomers, a chiral resolution step, often involving diastereomeric salt formation with a chiral amine, or an asymmetric synthesis approach is employed.[2]

Experimental Protocol: Melting Point Determination

Objective : To accurately determine the melting point range of solid (racemic) this compound as a criterion for purity. Pure crystalline compounds exhibit a sharp melting point range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[13]

Materials :

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Methodology :

-

Sample Preparation :

-

Ensure the sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Use a spatula to crush the solid into a fine powder. This ensures uniform packing and heat transfer.[14]

-

-

Loading the Capillary Tube :

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[15]

-

Alternatively, drop the tube, sealed-end down, through a long glass tube onto the benchtop to compact the sample.[15]

-

Repeat until the sample is packed to a height of 2-3 mm. Insufficient packing can lead to inaccurate readings.[15]

-

-

Measurement :

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool before the precise measurement.[15]

-

Precise Determination : Set the apparatus to heat at a medium rate until the temperature is about 20 °C below the expected melting point (103 °C).[15]

-

Reduce the heating rate to a slow 1-2 °C per minute. A slow rate is critical for an accurate reading.

-

Observe the sample closely through the magnifying eyepiece.

-

-

Data Recording :

-

Post-Analysis :

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the designated glass waste container. Do not reuse a capillary tube, as the crystal structure of the re-solidified sample may have changed.[15]

-

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is classified as a hazardous substance.

-

Hazards : Causes skin irritation and may cause respiratory irritation.[12] It is corrosive and can cause severe skin burns and eye damage.[12]

-

Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Storage : Store in a cool, well-ventilated place. It is often stored under refrigeration.[5][9]

-

Fire : It is a combustible liquid with a flash point of approximately 83 °C.[12] Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID CAS#: 75885-59-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. parchem.com [parchem.com]

- 9. 75885-59-5 CAS MSDS (2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. cas 75885-59-5|| where to buy this compound [english.chemenu.com]

- 11. chembk.com [chembk.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethylcyclopropanecarboxylic Acid

For professionals in chemical research and pharmaceutical development, the precise structural elucidation of molecular entities is a foundational requirement. This compound (C₆H₁₀O₂), a valuable chiral building block and component in the synthesis of various active pharmaceutical ingredients, presents a unique spectroscopic profile owing to its strained cyclopropyl ring system. This guide provides a detailed examination of its signature data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The strained three-membered ring and the presence of gem-dimethyl groups create a distinct and informative spectral landscape.

Expertise in Causality: The Cyclopropane Ring Effect

The cyclopropane ring possesses a unique electronic structure that generates a significant ring current effect when placed in a magnetic field. This effect strongly shields the protons attached to the ring, causing their signals to appear at an unusually high field (upfield) in the ¹H NMR spectrum, a region typically devoid of signals from other aliphatic protons.[1][2][3] This phenomenon is a cornerstone for identifying cyclopropyl moieties.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For this compound, we anticipate four distinct proton signals. The gem-dimethyl groups are diastereotopic due to the chiral center at C1, rendering them chemically non-equivalent. The two methylene protons on the cyclopropane ring (C3) are also diastereotopic.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~12.0 | Singlet, broad | - | 1H |

| CH (C1) | ~1.5 - 1.6 | Doublet of Doublets (dd) | ~4-8 | 1H |

| CH₃ (syn to COOH) | ~1.3 | Singlet | - | 3H |

| CH₃ (anti to COOH) | ~1.2 | Singlet | - | 3H |

| CH₂ (C3, one H) | ~0.9 - 1.0 | Doublet of Doublets (dd) | ~4-8 | 1H |

| CH₂ (C3, another H) | ~0.7 - 0.8 | Doublet of Doublets (dd) | ~4-8 | 1H |

Note: Predicted values are based on data for analogous compounds like cyclopropanecarboxylic acid and its derivatives.[4][5] The exact chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of this compound results in five distinct signals. The cyclopropyl carbons are notably shielded, appearing at a higher field than typical sp³ hybridized carbons.[6]

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C=O | ~180-182 |

| C1 (CH) | ~28-30 |

| C2 (Quaternary) | ~25-27 |

| CH₃ (x2) | ~20-24 |

| C3 (CH₂) | ~18-20 |

Note: Predicted values based on data for cyclopropanecarboxylic acid and other substituted cyclopropanes.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 5. (1S,2R)-2-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(26510-98-5) 1H NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]

synthesis of 2,2-Dimethylcyclopropanecarboxylic acid from isobutene

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid from Isobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a foundational chiral building block in the synthesis of high-value commercial molecules, most notably the pyrethroid class of insecticides and the pharmaceutical agent Cilastatin.[1][2][3] Its rigid cyclopropane scaffold imparts unique conformational constraints and metabolic stability to target compounds, making it a desirable synthon in medicinal and agricultural chemistry. This guide provides a comprehensive overview of the core synthetic strategies for constructing this molecule, with a focus on methods starting from the readily available C4 feedstock, isobutene. We will dissect the mechanistic underpinnings of key cyclopropanation reactions, provide field-proven experimental protocols, and discuss strategies for achieving enantiomeric purity, a critical consideration for pharmaceutical applications.

Introduction: The Strategic Importance of the Dimethylcyclopropane Moiety

The commercial and therapeutic significance of this compound stems from its central role in two major classes of bioactive molecules:

-

Pyrethroid Insecticides: This acid is the core of the "acid portion" of numerous synthetic pyrethroids, including Permethrin and Cypermethrin.[4][5][6] In these compounds, the cyclopropane ring, substituted with a dichlorovinyl group, is esterified with an "alcohol portion" (e.g., 3-phenoxybenzyl alcohol) to produce potent neurotoxins for insects with low mammalian toxicity.[5][7][8]

-

Pharmaceuticals (Cilastatin): The (S)-(+)-enantiomer of this compound is a key intermediate in the synthesis of Cilastatin.[2][3][9] Cilastatin is co-administered with the β-lactam antibiotic imipenem to inhibit the renal enzyme dehydropeptidase-I.[10] This inhibition prevents the rapid metabolism of imipenem, thereby increasing its bioavailability and therapeutic efficacy.[3][10]

Given the economic and health-related impact of these products, robust, scalable, and cost-effective synthetic routes to this compound are of paramount importance. This guide focuses on the transformation of isobutene (2-methylpropene), an inexpensive petrochemical byproduct, into this high-value intermediate.

Core Synthetic Strategies: From Alkene to Cyclopropane

The primary challenge in synthesizing this compound from isobutene is the stereospecific and efficient formation of the three-membered ring. The two geminal methyl groups of isobutene become the C2 substituents of the target acid. The core transformation involves adding a single carbon atom (a carbene or carbenoid equivalent) across the double bond. Two dominant strategies have emerged as the most reliable and versatile.

The Simmons-Smith Reaction: A Classic Carbenoid Approach

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and high degree of stereospecificity.[11] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[12][13]

Mechanism of Action: The reaction proceeds through a concerted, cheletropic mechanism.[11][14] The carbenoid is delivered to one face of the alkene, with both new carbon-carbon bonds forming simultaneously. This concerted pathway ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product—a feature of critical importance in complex molecule synthesis.[12]

The generally accepted mechanism involves a "butterfly" transition state, where the zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group.

Caption: The Simmons-Smith reaction proceeds via a concerted butterfly transition state.

A significant advancement is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[11] This provides a more reactive and often higher-yielding system. The presence of nearby hydroxyl groups on a substrate can direct the cyclopropanation to a specific face of the molecule due to coordination with the zinc reagent, a powerful tool for controlling stereochemistry in more complex systems.[14][15]

Metal-Catalyzed Cyclopropanation with Diazoacetates

For the direct synthesis of the carboxylic acid derivative, the reaction of an alkene with an ester of diazoacetic acid, such as ethyl diazoacetate (EDA), is a powerful and industrially relevant method.[16] This reaction requires a transition metal catalyst, with copper (Cu) and rhodium (Rh) complexes being the most common.[17][18]

Mechanism of Action: The reaction is not a direct reaction of the diazo compound with the alkene. Instead, the catalyst reacts with EDA to extrude dinitrogen gas (N₂) and form a highly reactive metal-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of isobutene.

Caption: Catalytic cycle for the synthesis of ethyl 2,2-dimethylcyclopropanecarboxylate.

This method directly installs the carboxyester functionality, which can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid. The choice of catalyst and ligands can influence the efficiency and, in asymmetric variants, the enantioselectivity of the reaction.[19][20] While highly effective, the use of ethyl diazoacetate requires caution due to its potential instability and toxicity.[16]

Asymmetric Synthesis & Access to the (S)-(+)-Enantiomer

For pharmaceutical applications like Cilastatin, obtaining the enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is mandatory.[3][21] Two primary strategies are employed:

-

Asymmetric Catalysis: This is the most elegant approach, involving the use of a chiral catalyst during the cyclopropanation step. Chiral ligands attached to the metal center (e.g., Rh or Cu) create a chiral environment that favors the formation of one enantiomer over the other.[2][19]

-

Chiral Resolution: This classic method involves synthesizing the racemic acid (a 50:50 mixture of both enantiomers) and then separating them. This is typically achieved by reacting the racemic acid with a chiral resolving agent (an enantiomerically pure base, such as an alkaloid or a chiral amine) to form a pair of diastereomeric salts.[2] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid.[2][9]

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of an Isobutene Precursor

While isobutene itself is a gas, for laboratory-scale synthesis it is often more practical to use a liquid precursor that can be converted to the target molecule. A common strategy involves the cyclopropanation of an allyl alcohol derivative followed by oxidative cleavage. However, a direct cyclopropanation of a suitable isobutene equivalent is also feasible. The following protocol outlines a representative Simmons-Smith procedure.

Objective: To synthesize 1,1-dimethylcyclopropane, a direct precursor which can be functionalized to the target carboxylic acid.

Materials & Reagents:

-

Zinc dust (<10 micron, activated)

-

Copper(I) chloride (CuCl)

-

Diiodomethane (CH₂I₂)

-

Isobutene (condensed into a solvent or used in a pressure vessel)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Mechanical stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (ice-water or dry ice/acetone)

Workflow Diagram:

Caption: Step-by-step workflow for the Simmons-Smith reaction.

Procedure:

-

Preparation of the Zinc-Copper Couple: In a dry three-necked flask under an inert atmosphere, add zinc dust followed by an equal molar amount of copper(I) chloride. Heat the flask gently with a heat gun under vacuum and then introduce the inert atmosphere to activate the couple. Allow to cool to room temperature.

-

Formation of the Organozinc Carbenoid: Add anhydrous diethyl ether to the flask to create a slurry. To this stirring slurry, add diiodomethane dropwise via the dropping funnel. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux. A color change is typically observed as the carbenoid forms.

-

Cyclopropanation Reaction: Cool the reaction mixture to 0 °C. Slowly bubble gaseous isobutene through the solution or add a pre-cooled solution of isobutene in diethyl ether. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride. This will dissolve the zinc salts and neutralize any remaining reagent.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent. The resulting product, 1,1-dimethylcyclopropane, is highly volatile. For subsequent reactions, the ethereal solution can often be used directly. If isolation is required, careful distillation is necessary. The subsequent step would involve C-H activation or another functionalization at the C1 position, followed by oxidation to the carboxylic acid.

Data Summary: Comparison of Synthetic Routes

| Method | Reagents | Catalyst | Typical Yield | Advantages | Disadvantages |

| Simmons-Smith | Isobutene, CH₂I₂, Zn(Cu) | None | Good to Excellent | High stereospecificity, reliable, tolerant of many functional groups.[11][14] | Expensive reagents (CH₂I₂), stoichiometric zinc waste. |

| Furukawa Mod. | Isobutene, CH₂I₂, Et₂Zn | None | Excellent | Higher reactivity and yield than classic Simmons-Smith.[11] | Pyrophoric reagent (Et₂Zn), expensive. |

| Catalytic | Isobutene, Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(acac)₂ | Good to Excellent | Atom economical (catalytic), directly forms ester precursor.[22][23] | Unstable/toxic diazo reagent, expensive catalysts.[16] |

| Asymmetric | Isobutene, Diazoacetate | Chiral Rh or Cu Complex | Good | Direct access to enantiopure product.[2] | Very expensive chiral ligands and catalysts. |

Conclusion

The synthesis of this compound from isobutene is a well-established process crucial for the pharmaceutical and agrochemical industries. The primary methodologies, the Simmons-Smith reaction and metal-catalyzed cyclopropanation with diazoacetates, offer robust and high-yielding pathways to the core cyclopropane structure. While the Simmons-Smith reaction is a reliable and stereospecific laboratory method, catalytic approaches are often favored for industrial-scale synthesis due to their efficiency and direct installation of the desired carboxyl functionality. For pharmaceutical applications, the synthesis of the pure (S)-enantiomer is critical, necessitating either sophisticated asymmetric catalysis or classical chiral resolution techniques. The choice of synthetic route ultimately depends on factors such as scale, cost of reagents, safety considerations, and the required stereochemical purity of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]

- 5. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 8. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 9. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]

- 10. A Process For Preparation Of Cilastatin Acid [quickcompany.in]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. orgosolver.com [orgosolver.com]

- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 17. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. kjdb.org [kjdb.org]

- 22. prepchem.com [prepchem.com]

- 23. mdpi.com [mdpi.com]

The Enduring Allure of the Smallest Ring: A Technical Guide to the Discovery and Synthesis of Cyclopropanecarboxylic Acids

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has fascinated and challenged chemists for over a century. Its inherent ring strain and unique electronic properties bestow upon it a remarkable reactivity, making it a cornerstone in modern organic synthesis and a privileged scaffold in medicinal chemistry. This in-depth technical guide navigates the historical landscape of cyclopropane chemistry, from the seminal discovery of the parent hydrocarbon to the development of sophisticated methodologies for the synthesis of its carboxylic acid derivatives. We will explore the evolution of synthetic strategies, from classical intramolecular cyclizations to modern catalytic innovations, providing field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of cyclopropanecarboxylic acids.

The Dawn of a New Carbocycle: The Discovery of Cyclopropane

The story of the cyclopropane ring begins in 1881 with the pioneering work of Austrian chemist August Freund.[1][2] In a landmark experiment, Freund subjected 1,3-dibromopropane to sodium metal, inducing an intramolecular Wurtz coupling to forge the first three-membered carbocyclic ring.[1][2][3] This groundbreaking synthesis of the parent cyclopropane molecule laid the foundation for an entirely new field of organic chemistry.[1] A few years later, in 1887, Gustavson refined Freund's method by employing zinc instead of sodium, a modification that notably improved the reaction's efficiency.[1][2] These early explorations into the synthesis of the smallest cycloalkane unveiled the unique challenges and opportunities presented by its strained architecture.

The Emergence of Cyclopropanecarboxylic Acids: Early Synthetic Endeavors

With the parent cyclopropane ring in hand, the focus of early chemists expanded to include its functionalized derivatives. The synthesis of cyclopropanecarboxylic acid, a key building block in numerous applications, was initially approached through several classical methods. These early strategies, while foundational, often suffered from harsh reaction conditions and limited substrate scope.

Historical methods for the preparation of cyclopropanecarboxylic acid include:

-

Hydrolysis of Cyclopropyl Cyanide: This method involves the cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to yield the desired carboxylic acid.[4][5]

-

Decarboxylation of Cyclopropanedicarboxylic Acid: The heating of cyclopropane-1,1-dicarboxylic acid results in the loss of one carboxyl group to afford cyclopropanecarboxylic acid.[4]

-

Intramolecular Cyclization of Ethyl γ-chlorobutyrate: Treatment of ethyl γ-chlorobutyrate with a base can induce an intramolecular cyclization to produce the cyclopropane ring, which can then be hydrolyzed to the carboxylic acid.[4]

While historically significant, these methods have largely been superseded by more efficient and versatile modern techniques.

The Favorskii Rearrangement: A Mechanistic Leap Forward

A pivotal development in the synthesis of carboxylic acid derivatives, including those with strained rings, was the discovery of the Favorskii rearrangement. Named after the Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the rearrangement of α-halo ketones in the presence of a base to yield carboxylic acid derivatives.[6][7] In the context of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction, providing a unique pathway to smaller ring systems.[6][7]

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.[6][8][9] The base abstracts an acidic α-proton to form an enolate, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the highly strained cyclopropanone. Subsequent nucleophilic attack by a hydroxide or alkoxide ion on the carbonyl carbon leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the carboxylic acid or ester product.[6][8]

Visualizing the Favorskii Rearrangement

Caption: The Favorskii rearrangement mechanism.

Modern Era of Cyclopropanation: Precision and Efficiency

The mid-20th century and beyond witnessed a paradigm shift in cyclopropane synthesis, with the advent of new reagents and catalytic systems that offered unprecedented levels of control and efficiency. These modern methods have become indispensable tools for the construction of complex molecules bearing the cyclopropane motif.

The Simmons-Smith Reaction: A Workhorse for Cyclopropanation

The Simmons-Smith reaction, first reported by Howard Ensign Simmons, Jr., and Ronald D. Smith in 1958, is a cornerstone of modern cyclopropanation chemistry.[10] This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to convert alkenes into cyclopropanes.[11] A key advantage of the Simmons-Smith reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product.[10][11]

The Furukawa modification, which employs diethylzinc instead of the zinc-copper couple, offers enhanced reactivity.[11] The reaction is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

-

Preparation of the Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.

-

Reaction Setup: The allylic alcohol substrate is dissolved in a suitable solvent, such as diethyl ether or dichloromethane.

-

Carbenoid Formation and Cyclopropanation: Diiodomethane is added to the zinc-copper couple suspension, followed by the addition of the allylic alcohol solution. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure cyclopropanated product.

Catalytic Asymmetric Cyclopropanation: The Quest for Enantioselectivity

A major focus of modern cyclopropane synthesis has been the development of catalytic asymmetric methods to control the stereochemistry of the newly formed chiral centers. This has been particularly impactful in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired biological activity.

Various transition metal catalysts, often featuring chiral ligands, have been developed for the enantioselective cyclopropanation of alkenes with diazo compounds. These reactions proceed via the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

Photoredox Catalysis: A Mild and Sustainable Approach

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for a wide range of organic transformations, including the synthesis of cyclopropanes.[12] These methods utilize visible light to initiate radical-based reaction cascades under mild conditions, often exhibiting excellent functional group tolerance.[12] One such approach involves a decarboxylative radical addition–polar cyclization cascade, where a carboxylic acid serves as a radical precursor.[12]

The Biological Significance and Applications of Cyclopropanecarboxylic Acids

The unique structural and electronic properties of the cyclopropane ring have made it a valuable "bioisostere" in drug design.[13] The incorporation of a cyclopropane moiety can enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[13] Consequently, cyclopropanecarboxylic acid and its derivatives are found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][14][15]

Table 1: Comparison of Key Synthetic Methods for Cyclopropanecarboxylic Acid Derivatives

| Method | Reagents | Key Features | Advantages | Disadvantages |

| Favorskii Rearrangement | α-Halo ketone, Base (e.g., NaOH, NaOEt) | Rearrangement via a cyclopropanone intermediate. | Forms carboxylic acid derivatives directly. | Can have limited substrate scope; requires specific starting materials. |

| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple or Et₂Zn | Stereospecific cyclopropanation of alkenes. | High functional group tolerance; reliable and well-established. | Stoichiometric use of zinc; can be expensive. |

| Catalytic Asymmetric Cyclopropanation | Alkene, Diazo compound, Chiral transition metal catalyst | Enantioselective formation of cyclopropanes. | Access to chiral, non-racemic products. | Requires careful optimization of catalyst and reaction conditions. |

| Photoredox Catalysis | Carboxylic acid, Alkene, Photocatalyst, Light | Radical-based cyclization under mild conditions. | High functional group tolerance; sustainable approach. | Can require specialized equipment; mechanistic complexity. |

Conclusion

From its serendipitous discovery in the late 19th century to its central role in modern synthetic and medicinal chemistry, the journey of the cyclopropane ring is a testament to the relentless pursuit of chemical innovation. The development of synthetic routes to cyclopropanecarboxylic acids has mirrored this evolution, progressing from classical, often arduous methods to elegant and highly selective catalytic strategies. As our understanding of chemical reactivity deepens and new synthetic tools emerge, the smallest carbocycle will undoubtedly continue to inspire the creation of novel molecules with profound impacts on science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. chemistwizards.com [chemistwizards.com]

- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. nbinno.com [nbinno.com]

biological activity of 2,2-Dimethylcyclopropanecarboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylcyclopropanecarboxylic Acid Derivatives

Abstract

The this compound (DMCCA) scaffold is a privileged structural motif in medicinal and agricultural chemistry. Its rigid, three-membered ring imparts unique conformational constraints and metabolic stability to molecules, leading to a diverse range of potent biological activities. This guide provides a comprehensive overview of the key biological applications of DMCCA derivatives, with a focus on their roles as insecticides, enzyme inhibitors, and antiviral agents. We will explore the mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical core.

Introduction: The Significance of the Cyclopropane Ring

The cyclopropane ring, the smallest of the carbocycles, is a recurring structural unit in a wide array of both natural and synthetic compounds.[1] Its high ring strain and unique electronic properties, characterized by "bent" bonds with significant p-orbital character, confer a distinct reactivity and stereochemical rigidity. In the context of DMCCA, the gem-dimethyl substitution on the cyclopropane ring further enhances lipophilicity and steric bulk, properties that are crucial for specific biological interactions. These derivatives have demonstrated a vast spectrum of biological effects, including insecticidal, antifungal, herbicidal, antimicrobial, antitumor, and antiviral activities.[1] This guide will focus on the most well-established and impactful of these applications.

Insecticidal Activity: The Pyrethroid Revolution

Perhaps the most commercially significant application of DMCCA derivatives is in the synthesis of pyrethroid insecticides. Natural pyrethrins, esters found in chrysanthemum flowers, are potent but photolabile insecticides. Synthetic pyrethroids, derived from chrysanthemic acid (a close relative of DMCCA) and its analogues, were developed to overcome this instability while retaining high insecticidal potency and low mammalian toxicity.[2][3]

Mechanism of Action

Pyrethroids are neurotoxins that act on the insect's nervous system. Their primary target is the voltage-gated sodium channels in nerve cell membranes. By binding to these channels, they prevent them from closing normally after activation. This leads to a persistent influx of sodium ions, causing repetitive nerve firing, which results in paralysis and ultimately, the death of the insect. The specific conformation enforced by the DMCCA core is critical for the precise fit into the binding site on the sodium channel protein.

Caption: Mechanism of action of pyrethroid insecticides.

Structure-Activity Relationships (SAR)

Modifications to both the acidic (DMCCA) and alcohol moieties of the ester linkage have profound effects on insecticidal activity and spectrum. For instance, the synthesis of 3-phenoxybenzyl-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (Permethrin) resulted in a compound with significantly greater photostability than natural pyrethroids.[3] Further innovations, such as the introduction of an α-cyano group on the 3-phenoxybenzyl alcohol, led to even more potent insecticides like cypermethrin and deltamethrin.

| Derivative Class | Key Structural Feature | Resulting Property | Example Compound |

| Type I Pyrethroids | No α-cyano group | Rapid knockdown, less potent | Permethrin |

| Type II Pyrethroids | α-cyano-3-phenoxybenzyl ester | Higher potency, different neurotoxic symptoms | Cypermethrin |

| Halogenated Vinyl Group | Dichloro- or dibromovinyl at C3 | Enhanced photostability and potency | Permethrin, Deltamethrin |

| Fluorinated Derivatives | Trifluoromethyl group on vinyl side chain | Overcomes metabolic resistance in some insects | Cyhalothrin |

Experimental Protocol: Insecticidal Knockdown Assay

This protocol describes a standard method for evaluating the knockdown efficacy of a new DMCCA-derived insecticide against houseflies (Musca domestica).

Objective: To determine the time required for a test compound to induce knockdown (inability to fly or move coordinatedly) in 50% (KT₅₀) of a housefly population.

Materials:

-

Test compound dissolved in acetone at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

-

Acetone (negative control).

-

A reference pyrethroid standard (e.g., Permethrin) at a known effective concentration.

-

Adult houseflies (3-5 days old).

-

Glass exposure jars (1 L) with treated filter paper lining the inner surface.

-

Timer.

Methodology:

-

Preparation: Apply 1 mL of the test compound solution, control solution, or reference standard solution evenly to a filter paper. Allow the solvent to evaporate completely (approx. 1 hour).

-

Exposure: Introduce 20-25 adult houseflies into each prepared jar and seal it with a mesh lid.

-

Observation: Start the timer immediately. Record the number of knocked-down flies at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 10 minutes).

-

Data Analysis: For each concentration, calculate the percentage of knockdown at each time point. Use probit analysis to determine the KT₅₀ value. A lower KT₅₀ indicates a faster-acting insecticide.

Caption: Experimental workflow for insecticidal knockdown assay.

Pharmaceutical Applications: From Enzyme Inhibitors to Antivirals

The rigid structure of the DMCCA core makes it an excellent scaffold for designing molecules that can fit into the highly specific active sites of enzymes and viral proteins.

Enzyme Inhibition: The Case of Cilastatin

One of the most successful pharmaceutical applications of a DMCCA derivative is Cilastatin. The specific enantiomer, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, is a key intermediate in the synthesis of Cilastatin.[4] Cilastatin is a potent inhibitor of dehydropeptidase-I, an enzyme located in the brush border of the kidneys that rapidly metabolizes and inactivates the broad-spectrum carbapenem antibiotic, Imipenem. By co-administering Cilastatin with Imipenem, the antibiotic's half-life is extended, and its concentration in the urinary tract is increased, significantly enhancing its therapeutic efficacy.[4]

Caption: Role of Cilastatin in preventing Imipenem degradation.

The synthesis and chiral resolution of DMCCA are critical, as only the (S)-(+)-enantiomer yields the desired biological activity for Cilastatin.[4][5] This underscores the importance of stereochemistry in the design of bioactive DMCCA derivatives.

Antiviral Activity

The cyclopropane moiety has been incorporated into nucleoside analogues to create potent antiviral agents. While not always derived from the carboxylic acid itself, these compounds leverage the same rigid cyclopropane scaffold. Cyclopropavir is a guanine analogue containing a methylene-cyclopropane group that mimics the sugar moiety of natural nucleosides.[6] Its prodrug, 6-deoxycyclopropavir, shows significant in vivo activity against cytomegalovirus (CMV).[6]

Mechanism of Action: Like many nucleoside analogues, these compounds act as chain terminators of viral DNA synthesis.[7]

-

Activation: The compound enters a virus-infected cell and is phosphorylated by viral and then cellular kinases to its active triphosphate form.

-

Inhibition: The triphosphate form competes with the natural deoxynucleoside triphosphate (e.g., dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

-

Termination: Once incorporated, the lack of a proper 3'-hydroxyl group (or its equivalent) prevents the addition of the next nucleotide, terminating DNA chain elongation and halting viral replication.

| Compound | Target Virus | EC₅₀ | Mechanism |

| Cyclopropavir | Human Cytomegalovirus (HCMV) | 0.2 - 1.0 µM | DNA Chain Termination |

| 6-Deoxycyclopropavir | Murine Cytomegalovirus (MCMV) (in vivo) | Orally Active | Prodrug of Cyclopropavir |

Experimental Protocol: Antiviral Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound required to inhibit viral plaque formation in a cell monolayer.

Materials:

-

Host cell line susceptible to the target virus (e.g., human foreskin fibroblasts for HCMV).

-

Target virus stock of known titer (plaque-forming units/mL).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Test compound dissolved in DMSO and serially diluted in culture medium.

-

Overlay medium (e.g., medium containing 0.5% methylcellulose).

-

Crystal violet staining solution.

Methodology:

-

Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.

-

Infection: Remove the growth medium and infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 90 minutes.

-

Treatment: Remove the viral inoculum. Add overlay medium containing serial dilutions of the test compound (and a no-drug control) to the wells in triplicate.

-

Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 7-14 days for HCMV).

-

Staining and Counting: Remove the overlay medium, fix the cells with methanol, and stain with crystal violet. Uninfected cells will stain purple, while areas of viral-induced cell death (plaques) will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control. Plot the percent inhibition versus drug concentration and use non-linear regression to determine the EC₅₀ value.

Emerging Activities: Herbicidal and Fungicidal Potential

While less developed than their insecticidal and pharmaceutical applications, certain DMCCA derivatives have shown promise in agriculture beyond insect control. Studies have reported that N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, derived from DMCCA, exhibit excellent herbicidal and fungicidal activities.[4] This suggests that the DMCCA core can be functionalized in diverse ways to interact with a wide range of biological targets, presenting opportunities for the development of novel agrochemicals.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of small, conformationally constrained rings in molecular design. Its derivatives form the backbone of the photostable pyrethroid insecticides, which have revolutionized pest control. In the pharmaceutical arena, the stereospecific incorporation of this moiety was essential for the development of Cilastatin, a critical partner drug for the antibiotic Imipenem. Furthermore, the cyclopropane ring continues to be explored in the design of novel antiviral agents.

Future research will likely focus on several key areas:

-

Overcoming Resistance: Designing novel pyrethroid analogues that can evade the metabolic and target-site resistance mechanisms developed by insects.

-

New Therapeutic Targets: Exploring DMCCA derivatives as inhibitors for other enzymes or as ligands for receptors where conformational rigidity is advantageous.

-

Prodrug Strategies: Developing new prodrugs, like 6-deoxycyclopropavir, to improve the pharmacokinetic profiles (e.g., oral bioavailability) of active compounds.[6]

-

Green Chemistry: Improving the enantioselective synthesis of chiral DMCCA intermediates using biocatalytic methods to create more sustainable and efficient manufacturing processes.[5]

The unique combination of stability, lipophilicity, and stereochemical control offered by the DMCCA core ensures its continued relevance and exploration in the development of new bioactive molecules for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylcyclopropanecarboxylic acid CAS number 14590-53-5

An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid (CAS: 14590-53-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, synthesis, chiral resolution, and critical applications, with a focus on the scientific principles that guide its use in the laboratory and industry.

Introduction: The Significance of a Strained Ring

(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a chiral carboxylic acid distinguished by its three-membered cyclopropane ring.[1] This highly strained carbocycle is not merely a structural curiosity; it imparts unique conformational rigidity and reactivity, making it a valuable synthon in medicinal and agricultural chemistry.[1][2] The cyclopropyl group can act as a metabolically stable bioisostere for other functional groups, enhancing the pharmacokinetic profiles of drug candidates.[2]

The primary driver for the scientific and commercial interest in the (S)-(+)-enantiomer (CAS 14590-53-5) is its role as a key intermediate in the synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the broad-spectrum β-lactam antibiotic, imipenem.[5][6] By inhibiting the enzymatic degradation of imipenem in the kidneys, Cilastatin prolongs the antibiotic's therapeutic window and prevents the formation of potentially nephrotoxic metabolites.[6][7]

Core Physicochemical and Safety Data

Precise knowledge of a compound's properties is fundamental to its effective application. The key physicochemical data for (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14590-53-5 | [1][8][9][10] |

| Molecular Formula | C₆H₁₀O₂ | [1][11][12] |

| Molecular Weight | 114.14 g/mol | [1][11][12] |

| Appearance | Colorless to very pale-yellow clear liquid | [1][10] |

| Density | ~0.99 g/mL | [1] |

| Boiling Point | 100 °C @ 12 mmHg | [1] |

| Optical Rotation | [α]²⁰_D_ = +122 to +136° (c=1 in Methanol) | [1] |

| Storage Temperature | 2 - 8 °C, under an inert atmosphere | [1][13] |

Safety and Handling Profile

As a reactive chemical intermediate, proper handling is crucial.

-

Hazards: This compound is a combustible liquid and can cause skin and respiratory system irritation.[10][14] It poses a risk of serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14]

-

Handling: Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated place.[10] It is noted to be sensitive to moisture.[13]

Synthesis and Chiral Resolution: Achieving Enantiopurity

The synthesis of optically pure (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a non-trivial challenge. The primary industrial routes involve the synthesis of a racemic mixture followed by a classical chiral resolution, although asymmetric methods are also employed.

Pathway I: Racemic Synthesis and Diastereomeric Salt Resolution

This well-established route involves three main stages: synthesis of the racemic acid, formation of diastereomeric salts with a chiral resolving agent, and separation followed by hydrolysis.

-

Racemic Acid Synthesis: A common starting material is 2-methylbutenoic acid. The process involves an initial esterification, followed by a cyclopropanation reaction—for instance, using dibromomethane with a zinc powder/copper(I) chloride catalyst system—and subsequent hydrolysis to yield racemic 2,2-dimethylcyclopropanecarboxylic acid.[3]

-

Chiral Resolution: The racemic acid is activated, typically by conversion to its acid chloride. This reactive intermediate is then reacted with a chiral amine, such as L-carnitine oxalate, to form a pair of diastereomeric salts.[3]

-

Separation and Hydrolysis: The differing solubilities of the diastereomeric salts allow for their separation via fractional crystallization. After isolation of the desired diastereomer, a final hydrolysis step cleaves the chiral auxiliary, liberating the enantiopure (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid.[3]

Alternative Synthetic Approaches

To circumvent the often-lower yields of classical resolution, asymmetric synthesis methods have been developed.

-

Asymmetric Hydrolysis: Lipases can be used for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate, yielding the desired (S)-acid.[3]

-

Asymmetric Cyclopropanation: The reaction of 2-methylpropene with a chiral iron carbene complex, followed by exhaustive ozonolysis, has been shown to produce the (S)-acid with up to 92% enantiomeric excess.[3]

Protocol: Representative Chiral Resolution

This protocol is a conceptual representation based on published methods and must be adapted and optimized for specific laboratory conditions.

-

Acid Chloride Formation: To a solution of racemic this compound in an inert solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by GC). Remove excess thionyl chloride and solvent under reduced pressure.

-

Diastereomeric Salt Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., acetonitrile). In a separate flask, prepare a solution of the chiral resolving agent (e.g., L-carnitine oxalate). Add the acid chloride solution to the resolving agent solution and stir.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of the desired enantiomer will preferentially precipitate. Isolate the precipitate by filtration. Several recrystallization cycles may be necessary to achieve high diastereomeric purity.

-

Hydrolysis: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Final Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final, enantiopure (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid.

Key Applications and Chemical Transformations

The utility of this chiral acid lies in its function as a precursor to more complex, high-value molecules.

Cornerstone of Cilastatin Synthesis

The primary application is in the synthesis of Cilastatin. The carboxylic acid is the source of the acyl group that amidates the heptenoic acid backbone of the final drug.[6] A common synthetic strategy involves first converting the acid to its corresponding amide, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, which is then used in subsequent coupling steps.[4]

The Cyclopropane Moiety in Agrochemicals

While the (S)-enantiomer is specific to pharmaceuticals, the broader 2,2-dimethylcyclopropanecarboxylate structure is the foundational core of Type I pyrethroid insecticides, such as Permethrin.[15][16][17] In these applications, a modified version of the acid, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is esterified with an alcohol like 3-phenoxybenzyl alcohol to produce the active insecticidal agent.[16][17][18] This highlights the versatility of the cyclopropane scaffold in generating biologically active molecules across different industries.

Precursor to Caronic Anhydride

The related dicarboxylic acid, 3,3-dimethyl cis-1,2-cyclopropane dicarboxylic acid, can be readily converted into Caronic Anhydride via cyclodehydration, typically using a dehydrating agent like acetic anhydride under heat.[13][19] Caronic anhydride is itself a valuable intermediate, serving as a building block for pharmaceuticals such as the HCV protease inhibitor Boceprevir and as a crosslinking agent in polymer synthesis.[13][20]

Conclusion

(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a premier example of a chiral building block whose unique structural features translate directly into high-value applications. Its strained cyclopropane ring provides a rigid scaffold that is leveraged in both pharmaceutical and agrochemical design. The demand for this intermediate is driven overwhelmingly by its essential role in the manufacture of Cilastatin, a critical component of a life-saving antibiotic combination. Mastery of its synthesis and chiral resolution is a key enabling technology for the production of this important therapeutic agent, underscoring the vital link between fundamental organic synthesis and modern medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cas 75885-59-5|| where to buy this compound [english.chemenu.com]

- 3. researchgate.net [researchgate.net]

- 4. manusaktteva.com [manusaktteva.com]

- 5. EP2394979A1 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]

- 6. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]

- 8. calpaclab.com [calpaclab.com]

- 9. CAS 14590-53-5 | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid - Synblock [synblock.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. nbinno.com [nbinno.com]

- 14. chembk.com [chembk.com]

- 15. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]

- 16. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 17. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 18. Permethric acid | 55701-05-8 [chemicalbook.com]

- 19. Caronic anhydride synthesis - chemicalbook [chemicalbook.com]

- 20. Page loading... [guidechem.com]

molecular weight and formula of 2,2-Dimethylcyclopropanecarboxylic acid

An In-depth Technical Guide to 2,2-Dimethylcyclopropanecarboxylic Acid: Properties, Synthesis, and Pharmaceutical Applications

Introduction

This compound is a versatile carboxylic acid featuring a strained, three-membered cyclopropane ring. This unique structural motif is not merely a chemical curiosity; it imparts valuable properties that are highly sought after in modern medicinal chemistry and organic synthesis. The rigid conformation of the cyclopropyl group can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, chiral resolution, and its critical role as a key building block in the development of pharmaceuticals.

Core Chemical and Physical Properties

The foundational characteristics of a molecule are paramount for its application in synthesis and development. This compound is a colorless liquid or low-melting solid at room temperature.[2][3] Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][4][5] |

| Molecular Weight | 114.14 g/mol | [2][4][5] |

| IUPAC Name | 2,2-dimethylcyclopropane-1-carboxylic acid | [4] |

| CAS Number | 75885-59-5 (racemic) | [4][6] |

| 14590-53-5 ((S)-(+)-enantiomer) | [2][5][7] | |

| Density | ~0.99 - 1.098 g/cm³ | [2][6] |

| Boiling Point | 100 °C (at 10 mmHg) | [2][3][6] |

| Melting Point | 103-103.5 °C | [3] |

| Topological Polar Surface Area | 37.3 Ų | [4][7] |

The molecule possesses a single stereocenter at the C1 position of the cyclopropane ring, meaning it exists as a pair of enantiomers: (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid and (R)-(-)-2,2-Dimethylcyclopropanecarboxylic acid. This chirality is of profound importance in drug development, as typically only one enantiomer is responsible for the desired therapeutic effect.

Synthesis and Chiral Resolution

The synthesis of this compound is a multi-step process that typically yields a racemic mixture, which must then be resolved to isolate the desired enantiomer for pharmaceutical use.

General Synthesis Pathway

A common and effective route begins with 2-methylbutenoic acid.[8] The process involves three primary stages: esterification to protect the carboxylic acid, cyclopropanation to form the characteristic three-membered ring, and finally, hydrolysis to restore the carboxylic acid functionality. The choice of a cyclopropanating agent is critical; a Simmons-Smith-type reaction using dibromomethane in the presence of a zinc-copper couple is often employed due to its efficiency.[8]

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution: Isolating the Active Enantiomer

For pharmaceutical applications, isolating a single enantiomer is crucial. The (S)-(+)-enantiomer, in particular, is a key intermediate for the synthesis of Cilastatin, a dehydropeptidase-I inhibitor.[8] Resolution of the racemic acid is often achieved by diastereomeric salt formation. This involves reacting the racemic acid with a chiral resolving agent, such as an optically pure amine like L-carnitine oxalate.[8] The resulting diastereomeric salts possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Once separated, the desired salt is treated with acid to hydrolyze it, liberating the pure enantiomer.

Caption: Workflow for the chiral resolution of this compound.

Alternatively, enzymatic methods using lipases like Novozym 435 can perform asymmetric hydrolysis on the racemic ester, selectively producing one enantiomer of the acid.[8][9]

Applications in Drug Development

The rigid, three-dimensional structure of the cyclopropyl group is a powerful tool in drug design. Introducing this moiety can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to target receptors or enzymes.

Key advantages of using the 2,2-dimethylcyclopropane motif include:

-

Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, which can increase the half-life of a drug in the body.[1]

-

Improved Potency: By fixing the conformation of side chains, the group can optimize interactions with a biological target, leading to increased drug efficacy.[1]

-

Enhanced Pharmacokinetics: The lipophilic nature of the cyclopropyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The most prominent application of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is as a precursor for Cilastatin .[8] Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation by the renal enzyme dehydropeptidase-I, thereby increasing the antibiotic's effectiveness.

Experimental Protocol: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

The conversion of the carboxylic acid to its corresponding amide is a common subsequent step in the synthesis of many active pharmaceutical ingredients. The following protocol outlines a representative procedure for this conversion using the (S)-(+)-enantiomer.

Objective: To synthesize (S)-(+)-2,2-Dimethylcyclopropanecarboxamide from (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid.

Materials:

-

(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ammonia (NH₃) gas or aqueous solution

-

Deionized water

-

Round bottom flask, condenser, thermometer, agitator

Procedure:

-

Acid Chloride Formation:

-

In a round bottom flask equipped with an agitator and condenser, dissolve 28.5 g of (S)-2,2-dimethylcyclopropane carboxylic acid in 114 g of dichloromethane.[10]

-

While maintaining the solution at room temperature (20°C), slowly add 29.7 g of thionyl chloride.[10] The causality here is the conversion of the carboxylic acid to the more reactive acid chloride, facilitated by SOCl₂. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

-

Allow the reaction to proceed until gas generation ceases, indicating the completion of acid chloride formation.

-

-

Amidation:

-

Cool the reaction mixture to -15°C using an appropriate cooling bath. This is critical to control the high reactivity of the acid chloride with ammonia and prevent side reactions.

-

Slowly bubble 12.8 g of ammonia gas through the solution (or add an equivalent amount of concentrated aqueous ammonia) while maintaining the temperature at -15°C.[10]

-

Once the addition is complete, allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Add 200 mL of water to the reaction mixture and agitate for 15 minutes to quench any remaining reactive species and dissolve the ammonium chloride byproduct.[10]

-

Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and filter.

-

Distill the organic phase to recover the solvent and any low-boiling point materials.[10]

-

The resulting crude product, S-2,2-dimethylcyclopropane carboxamide, can be further purified by recrystallization from a suitable solvent like methanol to yield a white crystalline powder.[10]

-

-

Verification:

-

The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR spectroscopy, and its optical purity can be determined using chiral HPLC.

-

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation and serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its unique cyclopropane structure offers significant advantages in drug design, leading to more stable and potent therapeutic agents. A thorough understanding of its properties, synthesis, and chiral resolution is essential for researchers and scientists working to develop the next generation of pharmaceuticals. The well-established synthetic routes and the critical role of its (S)-enantiomer in drugs like Cilastatin underscore its continued importance in the field.

References

- 1. cas 75885-59-5|| where to buy this compound [english.chemenu.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID CAS#: 75885-59-5 [m.chemicalbook.com]

- 4. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]

- 10. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide synthesis - chemicalbook [chemicalbook.com]

reactivity and stability of the cyclopropane ring in 2,2-Dimethylcyclopropanecarboxylic acid

An In-Depth Technical Guide to the Reactivity and Stability of the Cyclopropane Ring in 2,2-Dimethylcyclopropanecarboxylic Acid

Abstract

The cyclopropane ring, a motif of fundamental interest in organic chemistry, presents a unique confluence of high ring strain and specific electronic properties that render it a versatile building block in modern synthesis and drug development.[1] This guide provides a detailed examination of the cyclopropane moiety within the context of this compound. We will dissect the intrinsic factors governing the ring's stability, such as its unique bonding structure and the influence of substituents, and explore how these factors dictate its reactivity in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this important structural unit.

The Fundamental Nature of the Cyclopropane Ring: Strain and Electronic Structure

The chemistry of cyclopropane is dominated by one overriding feature: approximately 27.6 kcal/mol of ring strain.[2][3][4][5] This substantial stored energy, compared to a strain-free cyclohexane reference, is the primary thermodynamic driving force for the ring-opening reactions that characterize its reactivity.[1][6] The origin of this strain is twofold:

-

Angle Strain: The rigid triangular geometry forces the internal C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon.[2]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, introducing additional instability.[2][7]

To accommodate this geometric constraint, the carbon-carbon bonds are not simple sigma (σ) bonds. The bonding is best described by two complementary models:

-

The Coulson-Moffitt (Bent-Bond) Model: This model proposes that the carbon atoms use hybrid orbitals with more p-character for the C-C bonds, causing the regions of maximum orbital overlap to lie outside the direct internuclear axes. These "bent" or "banana" bonds are weaker than typical C-C bonds and possess significant π-character, explaining why cyclopropane can sometimes react like an alkene.[2][8]

-